2,3-Bis(bromomethyl)quinoxaline

Catalog No.
S749048
CAS No.
3138-86-1
M.F
C10H8Br2N2
M. Wt
315.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Bis(bromomethyl)quinoxaline

CAS Number

3138-86-1

Product Name

2,3-Bis(bromomethyl)quinoxaline

IUPAC Name

2,3-bis(bromomethyl)quinoxaline

Molecular Formula

C10H8Br2N2

Molecular Weight

315.99 g/mol

InChI

InChI=1S/C10H8Br2N2/c11-5-9-10(6-12)14-8-4-2-1-3-7(8)13-9/h1-4H,5-6H2

InChI Key

LHKFFORGJVELPC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(C(=N2)CBr)CBr

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)CBr)CBr

Synthesis and Characterization:

2,3-Bis(bromomethyl)quinoxaline is an organic compound synthesized through various methods, including the condensation of o-phenylenediamine with dibromoacetaldehyde []. It is typically isolated as a white to off-white powder with a melting point ranging from 152 to 156 °C [].

Applications in Organic Chemistry:

,3-Bis(bromomethyl)quinoxaline serves as a valuable building block in organic synthesis due to the presence of two reactive bromomethyl groups. These groups can readily participate in various substitution and addition reactions, enabling the introduction of diverse functionalities onto the quinoxaline scaffold.

  • Alkylation: The bromomethyl groups can be readily displaced by nucleophiles, allowing for the attachment of various alkyl chains onto the quinoxaline ring, leading to the formation of diversely substituted derivatives [].
  • Amination: Similar to alkylation, the bromomethyl groups can be substituted by amines, resulting in the formation of N-substituted quinoxaline derivatives [].
  • Click Chemistry: 2,3-Bis(bromomethyl)quinoxaline can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form 1,2,3-triazoles linked to the quinoxaline core [].

Potential Applications in Medicinal Chemistry:

  • Antitumor Activity: Studies have shown that certain derivatives of 2,3-Bis(bromomethyl)quinoxaline exhibit antitumor activity in vitro []. However, further research is needed to assess their efficacy and safety in vivo.
  • Antimicrobial Activity: Some studies suggest that specific derivatives of 2,3-Bis(bromomethyl)quinoxaline possess antimicrobial activity against various bacterial and fungal strains []. However, more extensive studies are required to confirm these findings and evaluate their potential as antimicrobial agents.

XLogP3

2.4

UNII

MK7CU7QW5H

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3138-86-1

Wikipedia

Quinoxaline, 2,3-bis(bromomethyl)-

General Manufacturing Information

Quinoxaline, 2,3-bis(bromomethyl)-: INACTIVE

Dates

Modify: 2023-08-15

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